

Diacetone-D-glucose: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthetic Applications

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Compound of Interest		
Compound Name:	Diacetone-D-glucose	
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Abstract

This technical guide provides an in-depth analysis of the structure, stereochemistry, and synthetic utility of **diacetone-D-glucose**, formally known as 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose. As a selectively protected derivative of D-glucose, this compound is a cornerstone in carbohydrate chemistry and a versatile chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] This document consolidates crystallographic data, spectroscopic information, and detailed experimental protocols for its synthesis and modification. Furthermore, it illustrates key synthetic pathways and logical relationships through schematic diagrams, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

Diacetone-D-glucose (DAG) is a derivative of D-glucose in which two pairs of adjacent hydroxyl groups (1,2 and 5,6) are protected as isopropylidene ketals.[2][3] This protection locks the glucose molecule in its furanose form and leaves a single, unprotected hydroxyl group at the C-3 position.[3] This unique structural feature makes **diacetone-D-glucose** an invaluable intermediate in organic synthesis, providing a readily available chiral scaffold for a wide range



of chemical transformations.[1] Its stability in various reaction conditions and solubility in common organic solvents further enhance its utility.[1][2]

Structure and Stereochemistry

The systematic IUPAC name for **diacetone-D-glucose** is 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose.[3] The α -anomeric configuration is defined by the stereochemistry at C-1, and the D-configuration is inherited from the parent D-glucose. The molecule possesses a rigid furanose ring system.

Crystallographic Data

While the crystal structure of **diacetone-D-glucose** itself is not readily available in the searched literature, the structure of its 3-O-toluenesulfonyl derivative provides significant insight into the molecular geometry. The compound crystallizes in the orthorhombic space group P212121.[4][5]

Parameter	Value	Reference
Molecular Formula	C12H20O6	[6]
Molecular Weight	260.28 g/mol	[7]
Melting Point	107-113 °C	[8][9]
Density	1.214 g/cm ³	[8]
Specific Rotation [α]D20	-17° to -19° (c=2, H ₂ O)	[10][11]
Appearance	White to off-white crystalline powder	[8][11]

Table 1: Physicochemical Properties of Diacetone-D-glucose



Parameter	Value (Å)	Reference
a	9.7945(7)	[4][5]
b	10.1945(7)	[4][5]
С	21.306(1)	[4][5]
Volume (V)	2127.4(2) Å ³	[4][5]

Table 2: Unit Cell Parameters for 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl- α -D-glucofuranose

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of diacetone-D-glucose.



Technique	Key Features	Reference
¹ H NMR	The proton NMR spectrum exhibits characteristic signals for the isopropylidene methyl groups, the anomeric proton (H-1), and the protons of the glucofuranose ring. The coupling constants provide information about the stereochemical relationships between adjacent protons.	[4][12]
¹³ C NMR	The carbon NMR spectrum shows distinct signals for the twelve carbon atoms, including the quaternary carbons of the isopropylidene groups and the carbons of the sugar backbone.	[13]
IR	The infrared spectrum displays a prominent absorption band corresponding to the O-H stretching vibration of the free hydroxyl group at C-3, typically in the range of 3300-3500 cm ⁻¹ . Strong C-O stretching bands associated with the ether and ketal functionalities are also observed.	[13]

Experimental Protocols Synthesis of 1,2:5,6-Di-O-isopropylidene-α-Dglucofuranose



The most common method for the synthesis of **diacetone-D-glucose** involves the reaction of D-glucose with acetone in the presence of an acid catalyst.[14]

Materials:

- α-D-glucose
- Acetone
- Boron trifluoride etherate (or concentrated sulfuric acid)
- 2N Sodium hydroxide solution
- Dichloromethane
- Cyclohexane

Procedure:

- In a suitable autoclave, suspend α-D-glucose in a mixture of acetone and boron trifluoride etherate.[14]
- Heat the reaction mixture to a temperature range of 85°C to 120°C, allowing the pressure to build to at least 2.5 bar.[14]
- Distill off the volatile components and replace the distillate with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.[14]
- Cool the reaction mixture and evaporate the solvent under reduced pressure at a temperature around 40°C.[14]
- Neutralize the residue with a 2N sodium hydroxide solution and again evaporate to dryness.
 [14]
- Extract the product with dichloromethane.[14]
- Combine the organic extracts and evaporate the solvent.[14]



- Add cyclohexane to the residue and heat to approximately 70°C to dissolve the product.[14]
- Cool the solution to about 10°C to induce crystallization.[14]
- Isolate the crystals by filtration and dry to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[14]

Tosylation of the C-3 Hydroxyl Group

This protocol details the derivatization of the free hydroxyl group, a common subsequent reaction.[4]

Materials:

- 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
- Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- · Anhydrous dichloromethane
- Saturated sodium bicarbonate solution
- Sodium sulfate

Procedure:

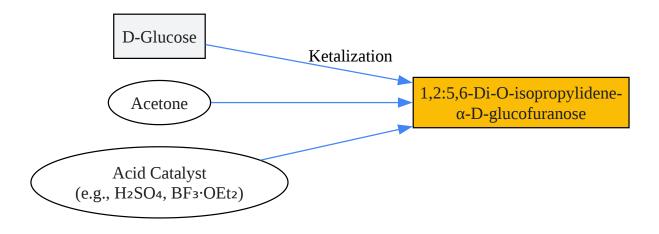
- Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in pyridine.[4]
- Add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane at room temperature.[4]
- Stir the resulting mixture at 60°C for 48 hours.[4]
- Remove the organic solvents under reduced pressure.[4]
- Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.[4]

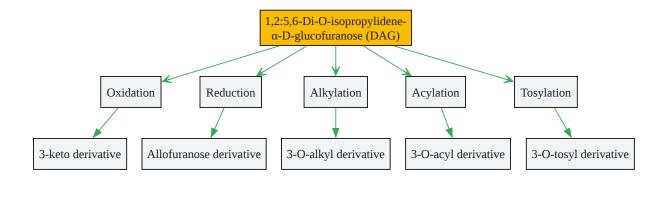


- Separate the organic layer and dry it over sodium sulfate.[4]
- Purify the product by column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose.[4]

Synthetic Applications and Reaction Pathways

The primary utility of **diacetone-D-glucose** lies in the selective reactivity of its C-3 hydroxyl group. This allows for a multitude of chemical transformations, including oxidation, reduction, and nucleophilic substitution, often with inversion of configuration.[15][16]







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